2,6-Diethyl-4-methylpyridine

Description

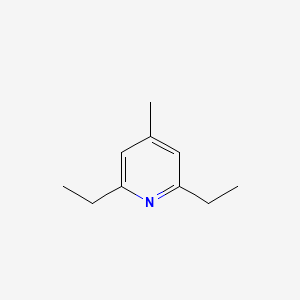

2,6-Diethyl-4-methylpyridine (CAS: 54119-31-2) is a substituted pyridine featuring ethyl groups at the 2- and 6-positions and a methyl group at the 4-position. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring, and substituents like alkyl groups significantly influence their electronic, steric, and physicochemical properties.

Properties

CAS No. |

54119-31-2 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2,6-diethyl-4-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-4-9-6-8(3)7-10(5-2)11-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

XYOSQWTYOCOLBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-4-methylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,6-dimethylpyridine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethyl-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2,6-Diethyl-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diethyl-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitrogen atom in the pyridine ring plays a crucial role in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Diethyl 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structure: This dihydropyridine derivative has ester groups at positions 3 and 5, methyl groups at 2 and 6, and a phenyl group at position 3. The 1,4-dihydropyridine core is non-aromatic, rendering it more reactive than fully aromatic pyridines.

- Applications: Dihydropyridines are key intermediates in pharmaceuticals, notably calcium channel blockers (e.g., nifedipine).

- Research Findings: Studies emphasize substituted pyridines’ roles in drug development, with dihydropyridines showing vasodilatory effects.

2,6-Dihydroxy-4-methylpyridine (Ro 271)

- Structure : Features hydroxyl groups at positions 2 and 6 and a methyl group at position 4. The hydroxyl groups introduce polarity and acidity (pKa ~4–6), contrasting sharply with the lipophilic ethyl groups in 2,6-diethyl-4-methylpyridine.

- Applications : Used in cosmetics and industrial chemistry, likely as a chelating agent or stabilizer due to its ability to coordinate metal ions. The European Commission’s Cosmetology Committee lists it under trade name Ro 271 .

- Key Differences: The hydroxyl groups enable hydrogen bonding, increasing water solubility but reducing compatibility with non-polar matrices compared to this compound .

2,4-Dimethyl-6-isopropylpyridine

- Structure : Contains methyl groups at positions 2 and 4 and an isopropyl group at position 5. The isopropyl substituent introduces steric bulk but lacks the electron-donating ethyl groups of this compound.

- Applications : Such branched alkyl pyridines are often employed in coordination chemistry or catalysis. The isopropyl group may hinder substrate access in catalytic reactions compared to the linear ethyl groups in this compound .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure: A pyrimidine derivative with chlorine and methyl substituents.

- Applications : Pyrimidines are prevalent in nucleic acids and pharmaceuticals. The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions—unlike the inert ethyl groups in this compound .

Data Table: Comparative Properties of Selected Pyridines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.